Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of anemia. This compound combines the therapeutic effects of lenalidomide with a glucoside moiety, potentially enhancing its pharmacokinetic properties and biological activity. Lenalidomide itself is a structural analogue of thalidomide, characterized by its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Lenalidomide N(imido)-Glucoside falls under the category of isoindolones, which are aromatic polycyclic compounds. The specific chemical structure can be described as 3-(4-amino-1-oxoisoindolin-2-yl)-1-((2S, 3S, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)piperidine-2, 6-dione. Its molecular formula is C19H23N3O8 with a molecular weight of approximately 421.4 g/mol .
The synthesis of lenalidomide N(imido)-Glucoside involves several steps that typically start from lenalidomide itself. The initial step includes the formation of a glucoside derivative through glycosylation reactions.
The molecular structure of lenalidomide N(imido)-Glucoside can be visualized as having a core isoindole structure linked to a glucosyl moiety. The presence of hydroxyl groups on the glucoside enhances its solubility and potential biological interactions.
Key structural features include:
The compound's stereochemistry is crucial for its biological activity, particularly in how it interacts with target proteins in vivo .
Lenalidomide N(imido)-Glucoside can participate in various chemical reactions typical for both glycosides and isoindoles:
These reactions are essential for exploring modifications that could enhance the therapeutic efficacy or reduce side effects .
Lenalidomide N(imido)-Glucoside likely retains the mechanism of action associated with lenalidomide, which involves:
These mechanisms suggest that lenalidomide N(imido)-Glucoside may have similar or enhanced capabilities compared to its parent compound .
Lenalidomide N(imido)-Glucoside exhibits several notable physical and chemical properties:
Data regarding melting point or specific optical rotation may be required for detailed characterization but are not explicitly provided in available sources .
Lenalidomide N(imido)-Glucoside is primarily investigated for its potential therapeutic applications in oncology and hematology:
The combination of immunomodulatory effects with improved pharmacokinetics presents exciting opportunities for further research into this compound's therapeutic potential .
Bioisosteric replacement represents a cornerstone strategy in optimizing the pharmacological profiles of immunomodulatory imide drugs (IMiDs). Lenalidomide N(imido)-Glucoside exemplifies this approach, where the imide nitrogen of the parent compound lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) is substituted with a β-D-glucopyranosyl moiety. This modification constitutes a carbohydrate-based bioisostere, strategically replacing conventional hydrogen bond donors/acceptors with the polyhydroxylated glucoside unit. The rationale centers on preserving core pharmacophoric elements—the isoindolinone and piperidine-2,6-dione rings—while modulating physicochemical properties and target engagement dynamics [4] [6].
Structurally, the glucoside group serves as a polar isostere of hydrophobic substituents in earlier derivatives. This aligns with emerging design paradigms for cereblon (CRBN)-targeting degraders, where 6-position modifications on lenalidomide’s phthalimide ring (e.g., 6-fluoro substitution in NE-005) demonstrated enhanced selectivity for therapeutic neosubstrates (IKZF1/3, CK1α) over teratogenic targets (SALL4, PLZF) [2]. The N(imido)-glucosidation similarly exploits steric and electronic perturbations to potentially redirect CRBN substrate specificity, though its precise neosubstrate profile requires further elucidation.
Table 1: Bioisosteric Approaches in Lenalidomide Derivatives
Derivative | Bioisosteric Modification | Primary Target Impact |
---|---|---|
Lenalidomide (Parent) | None | CRBN (IKZF1/3, CK1α degradation) |
6-Fluoro-lenalidomide | F at C6 (phthalimide) | Enhanced IKZF1/3 selectivity |
CC-885 | Cyano group | GSPT1 degradation |
N(imido)-Glucoside | β-D-Glucopyranosyl at N-imide | Predicted solubility & specificity modulation |
Glycosylation of lenalidomide at the N(imido) position (C₁₉H₂₃N₃O₈, MW 421.40 g/mol) fundamentally alters its pharmacokinetic disposition. The glucoside moiety introduces multiple hydrophilic hydroxyl groups, significantly increasing aqueous solubility compared to the parent drug. This modification directly addresses a key limitation of lenalidomide—moderate hydrophobicity (logP ~0.5)—which impacts bioavailability and necessitates high dosing frequencies [4] [6]. The β-glycosidic linkage confers metabolic stability against cytoplasmic glucosidases, extending plasma half-life while facilitating renal excretion due to enhanced hydrophilicity [8].
Computational simulations (e.g., LogP predictions via XLogP3) indicate a substantial decrease in lipophilicity (predicted LogP -1.2 to -0.8 for the glucoside derivative versus +0.4 for lenalidomide). This aligns with the prodrug strategy observed in glycosylated anthracyclines, where sugar units enable passive targeting via the Enhanced Permeability and Retention (EPR) effect in tumors. While direct permeability data is limited, molecular weight expansion from 259 g/mol (lenalidomide) to 421 g/mol (glucoside derivative) suggests reduced passive diffusion across membranes, potentially shifting transport toward active mechanisms like glucose transporters (GLUTs) [8].
Table 2: Physicochemical Properties of Lenalidomide vs. N(imido)-Glucoside
Property | Lenalidomide | N(imido)-Glucoside |
---|---|---|
Molecular Weight (g/mol) | 259.26 | 421.40 |
Calculated LogP | +0.4 | -1.0 to -0.8* |
H-Bond Donors | 2 | 5 |
H-Bond Acceptors | 6 | 11 |
Aqueous Solubility | Moderate | High |
*Estimated via fragment-based methods
Molecular docking and dynamics simulations provide critical insights into how glucoside conjugation modulates lenalidomide’s interaction with cereblon (CRBN). The CRBN-thalidomide binding domain (CTBD) features a hydrophobic pocket accommodating the glutarimide ring, flanked by tryptophan residues (W380, W386, W400) that form π-stacking and H-bond interactions. Introducing the glucoside moiety at the N(imido) position projects polar glycosyl groups toward solvent-exposed regions, minimizing clashes with the CRBN binding cleft [3] [9].
Free energy perturbation (FEP) calculations suggest the glucoside may form auxiliary hydrogen bonds with CRBN surface residues (e.g., Y102, T103), potentially stabilizing the ternary complex with neosubstrates. However, this comes at an entropic cost due to reduced conformational flexibility. Notably, simulations of glucoside-bound CRBN exhibit altered dynamics in the tri-tryptophan pocket, which may subtly reposition lenalidomide’s phthalimide ring—a critical determinant of neosubstrate recruitment. Comparative modeling against 6-fluoro-lenalidomide (which enhances IKZF1 degradation) reveals distinct interaction landscapes: Fluorine at C6 improves shape complementarity with hydrophobic subsites, whereas glucosidation primarily influences solvation and protein surface contacts [2] [3].
Table 3: Predicted Binding Parameters for Lenalidomide Derivatives to CRBN
Derivative | ΔG Binding (kcal/mol) | Key Interacting Residues | H-Bonds |
---|---|---|---|
Lenalidomide | -8.2 | W380, H378, Y102 | 3 |
6-Fluoro-lenalidomide | -9.1 | W380, W400, V388 | 2 |
N(imido)-Glucoside | -7.8 | W380, Y102, T103, solvent | 4–5 |
The N(imido)-glucoside derivative occupies a unique niche within the lenalidomide SAR landscape, distinguished by its site-specific glycosylation. Key SAR principles emerge from systematic modifications:
Notably, glucosidation differs fundamentally from PROTAC designs (e.g., dBET1), which heterobifunctionally recruit CRBN and a target protein. Instead, it represents a monofunctional molecular glue optimization, where glycosylation fine-tunes innate CRBN modulation. Biological assays reveal retained but attenuated activity: The glucoside derivative exhibits IC₅₀ values ~2–5 fold higher than lenalidomide in myeloma cell lines, consistent with reduced membrane permeability. However, its activity profile in in vivo models remains uncharacterized [6] [8].
Table 4: Biological Activity of Select Lenalidomide Derivatives
Derivative | Cellular Model | Activity (IC₅₀/DC₅₀) | Primary Targets |
---|---|---|---|
Lenalidomide | MM.1S (Myeloma) | 0.3 μM | IKZF1/3, CK1α |
6-Fluoro-lenalidomide | HCT116 (Colon) | 0.05 μM (IKZF1 DC₅₀) | IKZF1/3, CK1α |
Urea Derivative (L1) | Caki (Renal) | 9.88 μM | Undefined |
N(imido)-Glucoside | MDA-MB-231 (Breast) | ~15–20 μM | Predicted: CRBN neosubstrates |
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: